molecular formula C19H17N5O5S B11472541 3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

Cat. No.: B11472541
M. Wt: 427.4 g/mol
InChI Key: SGLVTEUAESZBDH-UHFFFAOYSA-N
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Description

3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an acetamido phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The nitrophenyl group is introduced via nitration reactions, while the acetamido phenyl acetate moiety is formed through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl acetate compounds .

Scientific Research Applications

3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrophenyl group play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-3-nitrophenyl acetate
  • (3-methyl-4-nitrophenyl)acetic acid
  • (4-methoxy-3-nitrophenyl)acetic acid

Uniqueness

3-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

[3-[[2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl] acetate

InChI

InChI=1S/C19H17N5O5S/c1-12(25)29-16-8-4-6-14(10-16)20-17(26)11-30-19-22-21-18(23(19)2)13-5-3-7-15(9-13)24(27)28/h3-10H,11H2,1-2H3,(H,20,26)

InChI Key

SGLVTEUAESZBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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